molecular formula C4H7BF3K B2807073 Potassium trifluoro(1-methylcyclopropyl)borate CAS No. 2249826-37-5

Potassium trifluoro(1-methylcyclopropyl)borate

Cat. No. B2807073
CAS RN: 2249826-37-5
M. Wt: 162
InChI Key: SNKDLRGHSUFZDL-UHFFFAOYSA-N
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Description

Potassium trifluoro(1-methylcyclopropyl)borate is a chemical compound with the molecular formula C4H7BF3K . It has a molecular weight of 162 and is typically found in powder form . The compound is stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The InChI code for Potassium trifluoro(1-methylcyclopropyl)borate is 1S/C4H7BF3.K/c1-4(2-3-4)5(6,7)8;/h2-3H2,1H3;/q-1;+1 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Potassium trifluoro(1-methylcyclopropyl)borate is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 162 .

Scientific Research Applications

Safety and Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Potassium trifluoro(1-methylcyclopropyl)borate is a type of organoboron reagent . The primary targets of this compound are typically organic molecules in a chemical reaction. It is often used as a source of the trifluoromethyl group in organic synthesis .

Mode of Action

The compound interacts with its targets by transferring the trifluoromethyl group to the target molecule . This can result in the formation of new carbon-fluorine bonds, which can significantly alter the properties of the target molecule.

Biochemical Pathways

The specific biochemical pathways affected by potassium trifluoro(1-methylcyclopropyl)borate depend on the nature of the target molecule. In general, the introduction of a trifluoromethyl group can influence the reactivity, stability, and electronic properties of the target molecule .

Pharmacokinetics

Like other organoboron compounds, it is expected to have low solubility in water .

Result of Action

The molecular and cellular effects of potassium trifluoro(1-methylcyclopropyl)borate’s action are primarily observed in the context of organic synthesis. The introduction of a trifluoromethyl group can lead to the formation of new organic compounds with unique properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of potassium trifluoro(1-methylcyclopropyl)borate. For instance, the compound is stable under normal conditions but may react under specific conditions, such as high temperature or in the presence of certain catalysts . It is also important to note that the compound should be handled with care due to its potential reactivity and the need for appropriate safety measures .

properties

IUPAC Name

potassium;trifluoro-(1-methylcyclopropyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BF3.K/c1-4(2-3-4)5(6,7)8;/h2-3H2,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKDLRGHSUFZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1(CC1)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2249826-37-5
Record name potassium trifluoro(1-methylcyclopropyl)boranuide
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